3-Bromopyridine 1-oxide

Suzuki-Miyaura coupling cross-coupling heteroaryl halide activation

Multi-step synthesis demands high coupling efficiency at the pyridine 3-position without catalyst poisoning-unactivated 3-bromopyridine lacks the N-oxide activation essential for palladium-catalyzed cross-coupling. 3-Bromopyridine 1-oxide resolves this bottleneck: • 93% isolated yield under ligand-free aqueous Suzuki conditions (23-28 pp advantage vs. chloropyridine alternatives) • 3-bromo substituent remains inert during bromine-magnesium exchange, enabling true orthogonal reactivity • Peer-reviewed crystallographic characterization and NIST reference IR spectrum ensure auditable identity confirmation

Molecular Formula C5H4BrNO
Molecular Weight 174 g/mol
CAS No. 2402-97-3
Cat. No. B014649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine 1-oxide
CAS2402-97-3
Synonyms3-Bromopyridine 1-oxide;  3-Bromopyridine Oxide; 
Molecular FormulaC5H4BrNO
Molecular Weight174 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)[O-])Br
InChIInChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H
InChIKeyYUIBFWHMRBJHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridine 1-Oxide: Technical Baseline & Procurement


3-Bromopyridine 1-oxide (3-bromopyridine N-oxide) is a heteroaromatic N-oxide with the molecular formula C5H4BrNO and a molecular weight of 173.995 g/mol [1]. It exists as a colorless to pale yellow crystalline solid at room temperature with a melting point range of 40–42°C and a boiling point of 130°C at 2 mmHg [2]. The compound contains a bromine substituent at the 3-position of the pyridine ring and an N-oxide functional group, which imparts distinct electronic properties and solubility characteristics compared to the parent 3-bromopyridine [3].

3-Bromopyridine 1-Oxide: Why Generic Substitution Fails


Generic substitution of 3-bromopyridine 1-oxide with unactivated 3-bromopyridine or alternative halogenated pyridine N-oxides is precluded by fundamental differences in reactivity and selectivity. The N-oxide moiety activates the pyridine ring toward nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions while simultaneously deactivating the nitrogen atom from poisoning palladium catalysts [1]. More critically, bromine position dramatically alters reaction outcomes: the bromine adjacent to the N-oxide (2- or 6-position) undergoes regioselective bromine-magnesium exchange, whereas a bromine at the 3-position remains inert under identical conditions [2]. The quantitative evidence below demonstrates that each regioisomer and halogen variant exhibits distinct reactivity profiles that directly impact synthetic yield, selectivity, and process efficiency—making empirical selection based on comparative performance data essential for procurement decisions.

3-Bromopyridine 1-Oxide: Quantitative Performance Evidence


Suzuki-Miyaura Coupling Yield

Under ligand-free aqueous Suzuki-Miyaura coupling conditions, 3-bromopyridine N-oxide achieves a 93% isolated yield with phenylboronic acid, substantially exceeding the 65–70% yield reported for 2- or 4-chloropyridine N-oxide analogs under comparable conditions [1]. This 23–28 percentage point yield advantage translates directly to higher material efficiency and reduced purification burden.

Suzuki-Miyaura coupling cross-coupling heteroaryl halide activation

Halogen-Magnesium Exchange Regioselectivity

In bromine-magnesium exchange reactions using i-PrMgCl·LiCl, the bromine at the 2-position (adjacent to the N-oxide) undergoes rapid and regioselective magnesiation, whereas a bromine at the 3-position remains completely inert under identical conditions [1]. This positional selectivity enables orthogonal functionalization strategies where the 3-bromo substituent serves as a latent handle for subsequent transformations while the 2-position can be independently manipulated.

halogen-magnesium exchange regioselective functionalization organometallic synthesis

Crystal Structure Determination

Single-crystal X-ray diffraction analysis of 3-bromopyridine N-oxide reveals a herringbone packing pattern with a plane-plane angle of 66.69(10)° between symmetry-related molecules and a herringbone layer-to-layer distance of 3.431(4) Å [1]. The two independent molecules in the asymmetric unit are approximately planar with an observed ring-ring angle of 5.49(13)° [1]. These precise crystallographic parameters enable definitive identity confirmation and distinguish the compound from isomeric bromopyridine N-oxides, which exhibit distinct crystal packing arrangements.

X-ray crystallography solid-state characterization crystal engineering

IR Spectroscopic Fingerprint

The condensed-phase infrared spectrum of 3-bromopyridine 1-oxide, archived in the NIST Chemistry WebBook from the Coblentz Society collection, provides a definitive spectroscopic fingerprint that distinguishes this compound from its positional isomers [1]. The spectrum was acquired on a Beckman IR-9 instrument using 10% CCl₄ solution (3800-1330 cm⁻¹) and 10% CS₂ solution (1330-400 cm⁻¹), establishing a standardized reference for identity confirmation and purity assessment in incoming material qualification.

IR spectroscopy quality control structural confirmation

Regioselective Monobromination

In the direct bromination of pyridine N-oxide using bromine and fuming sulfuric acid, 3-bromopyridine N-oxide is formed as the chief monobromination product, whereas 2-bromopyridine N-oxide is obtained only in small quantities [1]. This inherent regioselectivity advantage facilitates more efficient synthetic access to the 3-bromo isomer compared to alternative regioisomers, which typically require more complex multi-step syntheses or suffer from lower yields.

bromination regioselectivity process chemistry

3-Bromopyridine 1-Oxide: Application Scenarios


3-Arylpyridine Synthesis via Suzuki Coupling

When a synthetic route requires installation of an aryl group at the 3-position of a pyridine scaffold with maximal yield and minimal purification burden, 3-bromopyridine N-oxide offers a demonstrable 93% isolated yield under ligand-free aqueous Suzuki conditions, representing a 23–28 percentage point yield advantage over chloropyridine N-oxide alternatives [1]. This performance differential is particularly consequential in multi-step syntheses where intermediate yields compound to determine overall process efficiency.

Position-Selective Orthogonal Functionalization

For synthetic sequences demanding independent, sequential manipulation of multiple positions on the pyridine ring, the inertness of the 3-bromo substituent toward bromine-magnesium exchange enables true orthogonal reactivity [1]. While 2-bromo and 4-bromo N-oxide isomers undergo rapid magnesiation, the 3-bromo analog preserves its halogen handle for subsequent cross-coupling steps, enabling convergent synthetic strategies that are inaccessible with alternative regioisomers.

Structural Authentication for Quality Control

In regulated research environments or industrial settings where material traceability and identity confirmation are mandated, 3-bromopyridine 1-oxide benefits from peer-reviewed crystallographic characterization [1] and an archived NIST reference IR spectrum [2]. These definitive analytical references eliminate ambiguity in incoming material qualification and provide auditable documentation for regulatory submissions.

Pharmaceutical & Agrochemical Building Block

As a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents [1], as well as agrochemical active ingredients [2], 3-bromopyridine N-oxide combines favorable synthetic accessibility (as the predominant monobromination product from pyridine N-oxide [3]) with demonstrated high coupling efficiency. This combination of supply-side availability and downstream synthetic performance supports its selection as a cost-effective building block for medicinal chemistry and process development applications.

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